molecular formula C20H23N5O2S B2538940 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 880800-52-2

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2538940
CAS No.: 880800-52-2
M. Wt: 397.5
InChI Key: QYCYKDXUGHSMMP-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide (CAS: 848993-03-3) is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide moiety. Its structure includes:

  • A 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole core.
  • A sulfanyl bridge connecting the triazole to an N-[4-isopropylphenyl]acetamide group.

This compound has been investigated as a GPR-17 agonist in glioblastoma (GBM) research, where it demonstrated synergistic effects with alkylaminophenol and temozolomide (TMZ), reducing tumor migration, invasion, and proliferation .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13(2)14-4-8-16(9-5-14)22-18(26)12-28-20-24-23-19(25(20)21)15-6-10-17(27-3)11-7-15/h4-11,13H,12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCYKDXUGHSMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction process. The initial step involves the formation of the triazole ring via a cyclization reaction. This is followed by the introduction of the sulfanyl group through a thiolation reaction. Finally, the acetamide moiety is added through an acylation reaction. Typical reaction conditions include the use of organic solvents, controlled temperatures, and the presence of catalysts to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves optimizing the reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and high-throughput screening techniques to identify the most efficient reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: The triazole ring and sulfanyl group are susceptible to oxidation, leading to the formation of sulfoxides and sulfones.

  • Reduction: The nitro group on the triazole ring can be reduced to an amine using hydrogenation techniques.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like palladium on carbon (Pd/C) for hydrogenation, and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring system is a key component in click chemistry reactions, facilitating the rapid and efficient formation of new chemical bonds.

Biology

Biologically, 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for drug development.

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic applications, including anticancer properties. Preliminary studies suggest that it may interfere with cancer cell proliferation by targeting specific molecular pathways.

Industry

Industrially, this compound is used in the development of novel materials, including polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial and fungal cells, leading to cell death. In cancer cells, it disrupts signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Triazole-Acetamide Derivatives

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name / ID Core Substituents (Triazole) Acetamide Substituent (N-Aryl) Biological Activity / Application Reference Evidence
Target Compound (848993-03-3) 4-amino-5-(4-methoxyphenyl) 4-isopropylphenyl GPR-17 agonist (anti-GBM activity)
N-(4-Acetamidophenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 840497-55-4) 4-amino-5-(4-methoxyphenyl) 4-acetamidophenyl Not explicitly stated (structural analog)
2-{[4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide 4-amino-5-(4-methoxyphenyl) 2-methoxy-5-methylphenyl Unknown (ChemSpider ID: MFCD04015622)
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide) 4-ethyl-5-(3-pyridinyl) 4-ethylphenyl Insect Orco receptor activator
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide (CAS: 476486-03-0) 5-(4-chlorophenyl)-4-(4-methylphenyl) 2-isopropylphenyl Structural analog (no explicit activity)
KA1-KA15 derivatives (N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide) 4-(carbamoylmethyl)-5-(pyridin-4-yl) Varied N-aryl groups Antimicrobial, antioxidant, anti-inflammatory

Key Pharmacological Insights

Anti-Cancer Activity (GPR-17 Targeting)

The target compound’s 4-methoxyphenyl and 4-isopropylphenyl substituents are critical for its GPR-17 agonist activity , enhancing its anti-GBM effects when combined with TMZ. In contrast, analogs like VUAA1 (with pyridinyl/ethyl groups) target insect Orco receptors, showing divergent applications .

Anti-Inflammatory and Antimicrobial Activity
  • KA-series derivatives (e.g., KA3, KA4) with electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring exhibited potent antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .
  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity comparable to diclofenac sodium (10 mg/kg dose) .
Structural-Activity Relationships (SAR)
  • Methoxy groups (e.g., 4-methoxyphenyl in the target compound) enhance receptor affinity in CNS-targeted agents .
  • Pyridinyl substituents (e.g., in VUAA1) confer specificity toward insect ion channels .
  • Chlorophenyl groups (e.g., in KA-series) improve antimicrobial potency due to increased lipophilicity and membrane penetration .

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 336.42 g/mol. The structure features a triazole ring, which is known for its role as a pharmacophore in various drug candidates. The presence of a sulfanyl group and an acetamide moiety further enhances its biological profile.

PropertyValue
Molecular FormulaC16H20N4O2SC_{16}H_{20}N_{4}O_{2}S
Molecular Weight336.42 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white powder

Antimicrobial and Anticancer Properties

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial and anticancer properties. Specifically, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains as well as cancer cell lines.

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated efficacy against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism often involves disrupting cellular functions or inhibiting essential metabolic pathways.
  • Anticancer Activity : In vitro studies have reported that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound exhibited IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Triazole derivatives may act as inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : They may also interact with specific receptors influencing signal transduction pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that those containing sulfanyl groups showed enhanced antimicrobial activity compared to their non-sulfanyl counterparts. The compound was tested against a panel of bacteria and fungi, showing significant inhibition rates .

Study 2: Anticancer Potential

In another investigation, derivatives similar to this compound were screened against human cancer cell lines. The results indicated that certain analogs displayed potent cytotoxic effects, with one derivative achieving an IC50 value of approximately 6.2 µM against HCT116 cells . This suggests potential for development into therapeutic agents for cancer treatment.

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